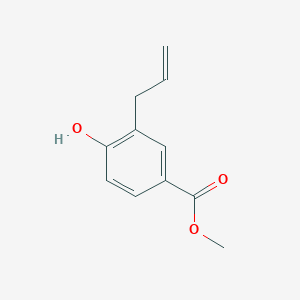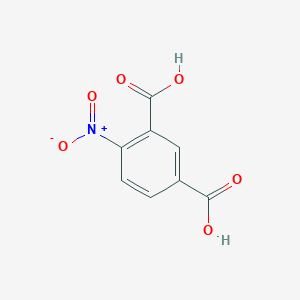
4-Nitroisophthalic acid
描述
4-Nitroisophthalic acid is an organic compound with the molecular formula C8H5NO6. It is a derivative of isophthalic acid, where a nitro group is substituted at the fourth position of the benzene ring. This compound is significant in various chemical processes and serves as an intermediate in the synthesis of pharmaceutical drugs and as a ligand in transition metal complexes .
准备方法
Synthetic Routes and Reaction Conditions: 4-Nitroisophthalic acid can be synthesized through the nitration of isophthalic acid. The process involves the following steps:
Preparation of Mixed Acid: A mixture of sulfuric acid and concentrated nitric acid is prepared at a controlled temperature of around 10°C.
Nitration Reaction: Isophthalic acid is dissolved in a sulfuric acid solution and preheated to 50°C. This solution is then mixed with the prepared mixed acid in a tubular reactor at 75°C.
Quenching: The reaction mixture is quenched with water at 10°C to stop the reaction and precipitate the product.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced quenching techniques are employed to ensure efficient production.
化学反应分析
4-Nitroisophthalic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxyl groups can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols, acid catalysts like sulfuric acid.
Major Products:
Reduction: 4-Amino-isophthalic acid.
Substitution: Various substituted isophthalic acids.
Esterification: Esters of this compound.
科学研究应用
4-Nitroisophthalic acid has several applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is an intermediate in the synthesis of pharmaceutical drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 4-Nitroisophthalic acid depends on its application. As a ligand, it coordinates with metal ions to form stable complexes. The nitro group can participate in redox reactions, and the carboxyl groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .
相似化合物的比较
- 5-Nitroisophthalic acid
- 3-Nitroisophthalic acid
- 4,5-Dinitroisophthalic acid
4-Nitroisophthalic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers .
属性
IUPAC Name |
4-nitrobenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO6/c10-7(11)4-1-2-6(9(14)15)5(3-4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJFXVHDIVAONP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388913 | |
| Record name | 4-Nitroisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4315-09-7 | |
| Record name | 4-Nitroisophthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4315-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitroisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenedicarboxylic acid, 4-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural features of 4-Nitroisophthalic acid and how do they influence its crystal structure?
A1: this compound (C8H5NO6) is an aromatic compound with a central benzene ring. It features two carboxyl (-COOH) groups and a nitro (-NO2) group attached to the benzene ring. [] The carboxyl groups are key to the compound's crystal structure. They participate in strong intermolecular hydrogen bonding, specifically O—H⋯O interactions. These interactions form centrosymmetric cyclic arrangements, leading to a zigzag chain structure extending along the (21) plane within the crystal lattice. [] Additionally, weak π–π stacking interactions between the aromatic rings further stabilize the crystal structure. []
Q2: How does the nitro group in this compound impact its use in Metal-Organic Frameworks (MOFs) for carbon capture?
A2: The bulky nitro group in this compound plays a crucial role in fine-tuning the pore size and adsorption properties of the resulting MOFs. When used as a linker in copper-based MOFs, the nitro group leads to a more compact pore structure compared to its bromo-substituted counterpart. [] Specifically, the MOF [Cu(BDC-NO2)(DMF)] (UTSA-93 or CuBDC-NO2, where H2BDC-NO2 = this compound and DMF = N,N'-dimethylformamide) exhibits a pore size of 6.0 × 7.0 Å2, while the bromo-substituted analogue has a larger pore size of 6.9 × 8.5 Å2. [] This optimized pore structure in the nitro-functionalized MOF enhances its CO2 capture capacity to approximately 2.40 mmol g-1 under ambient conditions, significantly higher than the 1.08 mmol g-1 observed in the bromo-functionalized analogue. [] This highlights the role of the nitro group in tailoring MOFs for efficient CO2 capture.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



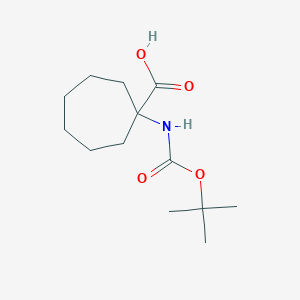
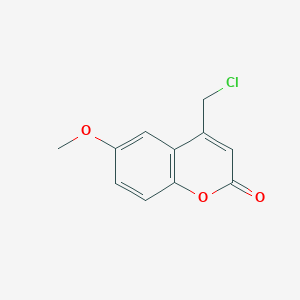




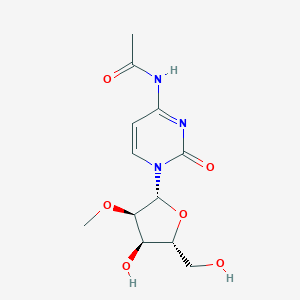

![1H-furo[3,4-b]quinolin-3-one](/img/structure/B182566.png)

![Ethyl 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B182570.png)
